Fuzlocillin

Description

Contextualization of Beta-Lactam Antibiotics in Drug Discovery Research

Beta-lactam (β-lactam) antibiotics represent a cornerstone of antibacterial therapy, constituting a large and diverse class of agents that have been in clinical use for decades. wikipedia.orgnih.gov Accounting for a substantial portion of the global antibiotic market, their widespread use underscores their historical efficacy. nih.gov The defining feature of this class is the β-lactam ring, a four-membered cyclic amide, which is crucial for their antibacterial activity. igem.wiki

The primary mechanism of action for most β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. wikipedia.org They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. wikipedia.orgnih.gov Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to a weakening of the wall and subsequent cell lysis. igem.wikismolecule.com This class is broad and includes several major subgroups, such as penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgnih.gov

A major driver in β-lactam drug discovery research has been the emergence of bacterial resistance. The most common mechanism of resistance involves the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmsdmanuals.com The scientific response has been the development of semisynthetic antibiotics with modified structures designed to be more resistant to these enzymes, as well as the co-administration of β-lactamase inhibitors like clavulanic acid. bcms.edu.iqslideshare.net

Overview of Fuzlocillin as a Semisynthetic Acylureidopenicillin for Scholarly Inquiry

This compound is a semisynthetic antibiotic that belongs to the penicillin family of β-lactams. smolecule.com Specifically, it is classified as an acylureidopenicillin, a subgroup of penicillins known for their extended spectrum of activity, particularly against Gram-negative bacteria. nih.govslideshare.netiqb.es The development of acylureidopenicillins, such as piperacillin (B28561) and mezlocillin (B1676548), was a direct response to the need for agents effective against challenging pathogens. slideshare.net

The chemical structure of this compound is designed to enhance its antibacterial properties. smolecule.com Its mechanism of action is consistent with other β-lactam antibiotics; it binds to and inactivates PBPs found on the inner membrane of the bacterial cell wall. nih.govsmolecule.com This inactivation disrupts the cross-linking of peptidoglycan chains, which is vital for maintaining the strength and rigidity of the cell wall. The resulting interruption of cell wall synthesis ultimately leads to cell lysis. nih.govsmolecule.com

| Property | Data |

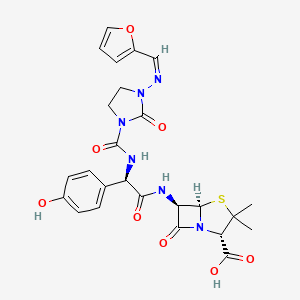

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov |

| Molecular Formula | C25H26N6O8S nih.gov |

| Molecular Weight | 570.6 g/mol nih.gov |

| Synonyms | Furazlocillin, BAY Vk 4999 nih.gov |

Significance of this compound as a Research Compound in Contemporary Antimicrobial Studies

This compound holds significance primarily as a research compound for investigating bacterial resistance and developing new antimicrobial strategies. The study of acylureidopenicillins is crucial for understanding how to combat serious infections caused by Gram-negative bacilli, such as Pseudomonas aeruginosa and Klebsiella species. slideshare.netnih.gov Research involving these compounds often focuses on their spectrum of activity, their susceptibility to various β-lactamases, and their potential for synergistic use with other agents like aminoglycosides. iqb.es

The synthesis and evaluation of new ureidopenicillin derivatives continue to be an area of active research. For example, studies have described the creation of novel ureidopenicillins with catechol moieties that demonstrated remarkably potent activity against Pseudomonas aeruginosa, in some cases exceeding the potency of piperacillin. nih.gov This line of inquiry highlights the value of using existing structures like the ureidopenicillin backbone as a template for designing next-generation antibiotics.

This compound, as part of the broader acylureidopenicillin class, serves as a valuable tool in the scientific effort to overcome AMR. By studying its interactions with bacterial targets and resistance enzymes, researchers can gain insights that inform the development of more robust and effective antibiotics for the future.

| Compound | Class | Research Focus / Noteworthy Activity |

| This compound | Acylureidopenicillin | A semisynthetic compound studied for its mechanism of inactivating penicillin-binding proteins. nih.govsmolecule.com |

| Carbenicillin | Carboxypenicillin | A semisynthetic penicillin with a unique carboxyl group that improves penetration into Gram-negative bacilli. slideshare.net |

| Ticarcillin | Carboxypenicillin | Noted for having greater in vitro potency against P. aeruginosa and Bacteroides fragilis compared to carbenicillin. bcms.edu.iq |

| Mezlocillin | Acylureidopenicillin | Exhibits significant activity against Klebsiella spp. and anaerobic bacteria; its pharmacokinetics have been studied for dose-dependent behavior. slideshare.netresearchgate.net |

| Piperacillin | Acylureidopenicillin | Considered one of the most useful extended-spectrum acylureidopenicillins, with high activity against Gram-negative aerobic bacilli. slideshare.netiqb.es |

Structure

3D Structure

Properties

Molecular Formula |

C25H26N6O8S |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[3-[(Z)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12-/t16-,17-,18+,21-/m1/s1 |

InChI Key |

YSUBQYRZZFVMTL-HZNLPWGDSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C\C5=CC=CO5)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C |

Synonyms |

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid Bay k 4999 furazlocillin furazlocillin, monosodium salt fuzlocillin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology of Fuzlocillin

Precursor Chemistry in Fuzlocillin Synthesis

The synthesis of this compound is a multi-step process that relies on the careful selection and chemical manipulation of precursor molecules. The foundation of this compound's structure is the β-lactam ring system, common to all penicillin-class antibiotics.

Role of 6-Aminopenicillanic Acid Derivatives in Synthetic Pathways

The core structural component of this compound is 6-aminopenicillanic acid (6-APA). smolecule.comwikipedia.org This compound serves as the fundamental building block for the vast majority of semisynthetic penicillins. core.ac.uk Derived from the fermentation of penicillin G or V and subsequent enzymatic cleavage of the natural acyl side chain, 6-APA provides the essential bicyclic β-lactam structure, known as the penam (B1241934) nucleus. wikipedia.orgresearchgate.net

The critical feature of 6-APA in these synthetic pathways is its free amino group at the C-6 position. slideshare.net This amine is a nucleophile that allows for the attachment of various acyl side chains through an acylation reaction. smolecule.com By attaching different side chains to the 6-APA nucleus, chemists can modulate the antibiotic's properties, such as its spectrum of activity and stability. In the synthesis of this compound, the 6-APA core is acylated with a complex, custom-synthesized side chain that defines its unique chemical identity and biological action. smolecule.com

Strategic Selection of Starting Materials for Acylureidopenicillin Analogues

This compound is classified as an acylureidopenicillin, distinguished by its specific side chain which features a ureido group (a urea (B33335) derivative). The strategic selection of starting materials for this compound and its analogues involves a multi-component approach. Beyond the essential 6-APA, the synthesis requires the preparation of the complex acylating agent.

This side chain is constructed from two primary precursors:

A chiral α-amino acid: For this compound, this is D-(-)-α-amino-p-hydroxyphenylacetic acid. The use of the D-enantiomer is crucial for the final compound's biological activity. google.com

A heterocyclic urea derivative: The specific component for this compound is a complex moiety, 3-[(E)-furfurylideneamino]-2-oxo-1-imidazolidine, which must be activated for coupling, for instance, as a carbonyl chloride. molaid.comnih.gov

The synthetic strategy, therefore, involves the prior synthesis of these individual components. The selection of these specific starting materials is driven by the desired final structure, which has been optimized for potent antibacterial activity. The D-hydroxyphenylglycine component is a common feature in other semisynthetic penicillins, while the complex ureido group is a distinguishing characteristic of this compound and related antibiotics.

| Precursor | Role in this compound Synthesis |

| 6-Aminopenicillanic Acid (6-APA) | Provides the core β-lactam (penam) nucleus. |

| D-(-)-α-amino-p-hydroxyphenylacetic acid | Forms the α-aminoacyl part of the side chain, crucial for stereochemistry. |

| 2-oxoimidazolidine | Forms the central ring of the ureido portion of the side chain. |

| Furfural (Furan-2-carbaldehyde) | Provides the furfurylidene group on the ureido side chain. |

Acylation Reactions and Side Chain Modifications

The attachment of the side chain to the 6-APA core is the pivotal step in the synthesis, achieved through acylation. This process, along with the modification of the side chain itself, is key to structural studies and achieving the precise chemical architecture required.

Introduction of Variable Side Chains for Structural Elucidation

Structural elucidation in the context of medicinal chemistry often involves synthesizing a series of related compounds (analogues) to understand how different parts of a molecule contribute to its function. While this compound has a defined structure, its development was informed by the principle of introducing variable side chains.

By systematically altering the components of the acylureidopenicillin side chain—for example, by replacing the p-hydroxyphenyl group with other aromatic rings or modifying the substituents on the ureido moiety—researchers can probe the structural requirements for activity. cmu.edunih.gov For instance, changing the length or chemical nature of a side chain can impact how the molecule interacts with its biological target, such as penicillin-binding proteins (PBPs). researchgate.net These systematic modifications allow for the mapping of the "structure-activity relationship" (SAR), clarifying which molecular features are essential for function.

Regioselective and Stereoselective Synthesis Approaches

The synthesis of this compound must be highly controlled to produce the correct isomer, as the molecule contains multiple chiral centers. slideshare.net The term regioselective refers to reactions that favor bond formation at one specific position over other possible positions. In this compound synthesis, the acylation must occur specifically at the C-6 amino group of the 6-APA nucleus, not at other potentially reactive sites.

Stereoselectivity is even more critical. The 6-APA precursor, derived from natural sources, already possesses the correct absolute stereochemistry at carbons C-3, C-5, and C-6 of the penam core. wikipedia.orgslideshare.net The primary stereochemical challenge is to control the configuration of the new chiral center created in the side chain at the α-carbon (the carbon adjacent to the carbonyl group). For this compound, this must be the (R)-configuration.

Approaches to achieve this include:

Use of a Chiral Precursor: The most direct method is to use an enantiomerically pure starting material for the side chain, such as D-(-)-α-amino-p-hydroxyphenylacetic acid. The chirality is thus carried through the synthesis.

Enzymatic Synthesis: Enzymes like Penicillin G Acylase (PGA) can exhibit high stereoselectivity. google.comyoutube.com They can be used to selectively acylate the 6-APA core with the desired enantiomer of a racemic side chain precursor, or to resolve a racemic mixture of the side chain itself before chemical coupling.

Chiral Auxiliaries: In some synthetic strategies, a temporary chiral group (an auxiliary) can be attached to one of the reactants to direct the stereochemical outcome of the acylation reaction. scribd.com The auxiliary is then removed in a subsequent step.

Purification Techniques for Research-Grade this compound

After the synthesis is complete, the crude product is a mixture containing the desired this compound, unreacted starting materials, by-products, and solvents. Obtaining research-grade this compound, which requires high purity, involves several purification techniques. beilstein-journals.org

Common methods include:

Crystallization: This is a primary method for purifying solid compounds. The crude this compound is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will preferentially crystallize out of the solution, leaving impurities behind in the mother liquor. smolecule.com

Chromatography: This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical purity assessment and preparative purification to achieve very high purity standards.

Lyophilization (Freeze-Drying): For compounds that may be unstable in solution or sensitive to heat, lyophilization is a gentle method of removing solvents. The purified compound is dissolved in a suitable solvent (often water), frozen, and then the solvent is removed under vacuum as a sublimate. This process yields a dry, stable powder.

The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis, which provide detailed information about the compound's structure and composition.

Chromatographic Separations in Synthetic Isolation

Following the chemical synthesis of this compound, which involves the acylation of 6-aminopenicillanic acid, the crude product contains a mixture of the desired compound, unreacted starting materials, and various by-products. The isolation and purification of this compound to a high degree of purity is essential, and chromatography is a primary technique for this purpose. atdbio.com This separation method relies on the differential partitioning of components between a stationary phase and a mobile phase. atdbio.com The choice of chromatographic technique depends on the specific impurities to be removed and the scale of the purification.

Several chromatographic methods are applicable to the purification of complex organic molecules like this compound:

High-Performance Liquid Chromatography (HPLC): This is an efficient method for both analysis and purification. atdbio.com For a molecule like this compound, which possesses polar functional groups (carboxylic acid, hydroxyl, amides) and a nonpolar backbone, reverse-phase HPLC is often employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase, and separation occurs based on differences in hydrophobicity.

Anion-Exchange Chromatography: The carboxylic acid moiety of this compound is deprotonated at neutral or basic pH, conferring a net negative charge to the molecule. Anion-exchange chromatography uses a positively charged stationary phase to bind these anionic molecules. atdbio.com Compounds are then eluted by increasing the ionic strength of the mobile phase, with more highly charged species eluting later. atdbio.com

Affinity Chromatography: This highly specific technique can be used if a stationary phase containing a molecule that specifically binds to this compound (e.g., a mock penicillin-binding protein) is available. nih.gov This method offers very high selectivity, separating the target molecule from structurally unrelated impurities.

Table 1: Overview of Chromatographic Techniques in this compound Synthesis

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Primary Application in this compound Purification |

|---|---|---|---|---|

| Reverse-Phase HPLC | Partitioning based on hydrophobicity | C18-silica (nonpolar) | Acetonitrile/Water gradient (polar) | Removal of polar and nonpolar impurities; high-resolution separation. |

| Anion-Exchange Chromatography | Electrostatic interaction based on net negative charge | Quaternary ammonium-functionalized resin (positive charge) | Aqueous buffer with increasing salt concentration (e.g., NaCl) | Separation from neutral or positively charged impurities. |

| Affinity Chromatography | Specific biological or chemical binding interaction | Immobilized Penicillin-Binding Protein (PBP) | Buffer, with elution via pH change or competitive ligand | Highly selective isolation from a complex crude mixture. |

Crystallization Processes for Compound Purity

Crystallization is a powerful purification technique used to obtain solid compounds, such as this compound, in a highly pure, crystalline form. The process leverages differences in solubility between the desired compound and impurities in a given solvent system. youtube.comslideshare.net As a solution becomes supersaturated and the compound begins to crystallize, the molecules self-assemble into a highly ordered crystal lattice, which tends to exclude impurity molecules. youtube.com

The general procedure for purification by recrystallization involves several key steps:

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). rochester.edu

Dissolution: The crude this compound solid is dissolved in a minimal amount of the hot solvent to create a saturated solution. youtube.com Using the minimum volume is crucial to maximize the yield upon cooling.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them before crystallization begins. youtube.com

Cooling and Crystallization: The clear, hot solution is allowed to cool slowly and without disturbance. As the temperature decreases, the solubility of this compound drops, leading to the formation of pure crystals. rochester.edu Slow cooling is preferred as it promotes the growth of larger, purer crystals.

Crystal Isolation and Washing: The formed crystals are separated from the cold supernatant (mother liquor), which contains the dissolved impurities, typically by vacuum filtration. youtube.com The isolated crystals are then washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying: The pure crystals are dried to remove residual solvent.

Table 2: Stages of Recrystallization for this compound Purification

| Stage | Objective | Key Actions | Scientific Principle |

|---|---|---|---|

| 1. Dissolution | Create a saturated solution of the crude compound. | Add minimal hot solvent to the crude solid until it fully dissolves. | Solubility of most solids increases with temperature. |

| 2. Cooling | Induce supersaturation and crystal formation. | Allow the hot, clear solution to cool slowly to room temperature, potentially followed by an ice bath. | Solubility decreases as temperature drops, forcing the compound out of solution. |

| 3. Isolation | Separate pure crystals from the impurity-containing solvent. | Use vacuum filtration to collect the solid crystals from the mother liquor. | Physical separation of solid and liquid phases. |

| 4. Washing & Drying | Remove residual impurities and solvent. | Rinse crystals with a small amount of cold solvent; dry under vacuum. | Impurities remain soluble in the cold wash solvent, which is then removed by evaporation. |

Chemical Reactivity and Stability in Research Contexts

The chemical properties of this compound are dominated by the presence of the β-lactam ring, a four-membered cyclic amide. This ring is highly strained, making its carbonyl group unusually electrophilic and susceptible to nucleophilic attack, which is the foundation of both its biological activity and its chemical instability. nih.govfuturelearn.com

Hydrolysis of the β-Lactam Ring in Experimental Systems

In aqueous environments, the β-lactam ring of this compound is susceptible to hydrolysis, a reaction that cleaves the amide bond within the ring and renders the molecule inactive. mdpi.com This degradation pathway is a critical consideration in experimental settings, affecting sample storage and handling. The reaction involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule or a hydroxide (B78521) ion. mdpi.com

The rate of hydrolysis is highly dependent on pH. frontiersin.org

Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This leads to the rapid and irreversible opening of the β-lactam ring to form an inactive penicilloic acid derivative. mdpi.com This is often the most significant non-enzymatic degradation pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, also facilitating nucleophilic attack by water.

In biological systems, this hydrolytic cleavage is efficiently catalyzed by β-lactamase enzymes, which is a primary mechanism of bacterial resistance. nih.govbiomolther.org These enzymes utilize a serine residue or zinc-activated water molecule to perform the nucleophilic attack, rapidly inactivating the antibiotic. biomolther.orgwikipedia.org

Table 3: Factors Influencing β-Lactam Ring Hydrolysis in Experimental Systems

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| High pH (Alkaline) | Greatly increases | Direct nucleophilic attack by hydroxide ions on the β-lactam carbonyl. mdpi.com |

| Low pH (Acidic) | Increases | Protonation of the carbonyl enhances its electrophilicity for attack by water. frontiersin.org |

| Presence of β-Lactamases | Dramatically increases | Enzymatic catalysis of hydrolysis via a serine nucleophile or activated water molecule. biomolther.org |

| Increased Temperature | Increases | Provides activation energy for the reaction, accelerating the rate according to kinetic principles. |

Acylation Reactions with Nucleophiles in Structural Modification Studies

The high electrophilicity of the β-lactam carbonyl makes this compound an effective acylating agent. futurelearn.com This reactivity can be harnessed in structural modification studies to create new derivatives. The general mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, causing the cleavage of the C-N bond in the ring and transferring the acyl group to the nucleophile. futurelearn.comlibretexts.org

This fundamental reaction underpins the biological mechanism of all penicillin-type antibiotics, which act by acylating a serine residue in the active site of penicillin-binding proteins (PBPs), thereby inactivating the enzyme. qeios.com In a research context, various nucleophiles can be reacted with this compound to study its reactivity or to synthesize new chemical probes or derivatives.

Examples of nucleophiles and their potential reactions include:

Alcohols (R-OH): React to form ester-linked derivatives.

Amines (R-NH₂): React to form new amide-linked adducts.

Thiols (R-SH): React to form thioester derivatives.

These acylation reactions are central to understanding the interaction of this compound with biological targets and provide a chemical basis for designing modified structures with altered properties.

Table 4: Acylation Reactions of the this compound β-Lactam Ring with Various Nucleophiles

| Nucleophile | Nucleophilic Atom | Product of Acylation | Significance in Research |

|---|---|---|---|

| Water (H₂O) | Oxygen | Carboxylic acid (Penicilloic acid derivative) | Represents hydrolytic degradation. mdpi.com |

| Hydroxide (HO⁻) | Oxygen | Carboxylate (Penicilloate) | Represents base-catalyzed degradation. mdpi.com |

| Alcohols (R-OH) | Oxygen | Ester | Used in structural modification studies to create prodrugs or probes. |

| Amines (R-NH₂) | Nitrogen | Amide | Simulates the reaction with amino acid residues (e.g., lysine) in proteins. |

| Serine Residue (in proteins) | Oxygen | Acyl-enzyme complex (Ester linkage) | The basis of its antibacterial mechanism of action on PBPs. qeios.comnih.gov |

Molecular Mechanisms of Action of Fuzlocillin

Interaction with Penicillin-Binding Proteins (PBPs)

The primary targets of fuzlocillin, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs). These are a group of bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the final steps of peptidoglycan synthesis.

Binding Kinetics and Affinity to Bacterial PBPs

Kinetic studies on related β-lactams show that the affinity (measured by the dissociation constant, Kd) can be in the millimolar range, suggesting a relatively poor initial fit. However, this is often compensated by a very rapid acylation rate, which ultimately drives the high binding efficiency and potent inhibition of the PBP. nih.gov For resistant PBP variants, a significant decrease in this acylation rate is a major factor in their reduced susceptibility to the antibiotic. nih.gov While specific kinetic constants for this compound are not extensively detailed in publicly available literature, as an acylureidopenicillin, it follows this general mechanism of potent, time-dependent, and irreversible inhibition of its target PBPs.

Specificity and Selectivity towards PBP Subtypes across Bacterial Species

Bacteria possess multiple types of PBPs, each with a specialized role in cell wall synthesis, such as cell elongation, shape maintenance, and septum formation during division. The specific PBP-binding profile of an antibiotic determines its ultimate effect on the bacterium. This compound, also known as furazlocillin, demonstrates marked selectivity for PBP3 in Escherichia coli. nih.gov

Inhibition of different PBPs leads to distinct morphological changes:

PBP1a and 1b inhibition is associated with cell elongation and rapid lysis. scribd.com

PBP2 inhibition typically causes the formation of round or ovoid cells. scribd.com

PBP3 inhibition specifically blocks septum formation, leading to the growth of long, filamentous cells that cannot divide. scribd.compatsnap.com

This compound's primary targeting of PBP3 is consistent with the observation that it prevents the septation of E. coli, resulting in the formation of long filaments without immediate lysis. nih.gov This high affinity for PBP3 makes it a crucial target for antibacterial action, particularly in Gram-negative bacteria like Pseudomonas aeruginosa, where PBP3 is also essential for cell division. nih.gov

Table 1: Binding Affinity and Selectivity of Various β-Lactam Antibiotics for E. coli PBPs This table includes data for this compound and other representative β-lactams to illustrate the concept of PBP selectivity. IC50 is the concentration of the antibiotic required to inhibit 50% of PBP activity.

| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | Primary Target(s) |

| This compound | - | - | - | High Affinity | - | - | PBP3 nih.gov |

| Piperacillin (B28561) | 1.0 | 4.0 | 0.2 | 0.2 | 3.5 | 0.4 | PBP2, PBP3 |

| Cefsulodin | >1000 | >1000 | >1000 | 0.2 | >1000 | >1000 | PBP3 |

| Mecillinam | >1000 | >1000 | 0.03 | >1000 | >1000 | >1000 | PBP2 |

| Imipenem | 0.2 | 0.6 | 0.1 | 1.9 | 0.1 | 0.2 | PBP2, PBP4 nih.gov |

| Data for Piperacillin, Cefsulodin, and Mecillinam adapted from studies on E. coli strain DC2. nih.gov Data for Imipenem adapted from studies on E. coli K-12. nih.gov this compound data reflects its known high selectivity. nih.gov Exact IC50 values for this compound were not available in the reviewed sources. |

Disruption of Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a rigid structure primarily composed of peptidoglycan, a polymer of sugars and amino acids that forms a mesh-like layer, providing structural integrity. This compound disrupts the synthesis of this vital barrier.

Interference with Peptidoglycan Cross-Linkage

The strength of the peptidoglycan mesh comes from the cross-linking of adjacent peptide side chains. This crucial final step is catalyzed by the transpeptidase activity of PBPs. By binding to and inactivating PBPs, this compound directly prevents the formation of these essential cross-links. researchgate.net This inhibition weakens the peptidoglycan structure, compromising the cell wall's ability to withstand the internal osmotic pressure of the cell.

Enzymatic Inhibition of Transpeptidases and Carboxypeptidases

PBPs are enzymes that include both DD-transpeptidases and DD-carboxypeptidases. researchgate.netnih.gov

DD-Transpeptidases are the primary enzymes responsible for creating the peptide cross-links that give the cell wall its strength.

DD-Carboxypeptidases are involved in trimming the terminal D-alanine residues from the peptide side chains, which helps regulate the degree of cross-linking. researchgate.net

This compound, by forming a stable acyl-enzyme complex with the active site serine of these PBPs, acts as an effective irreversible inhibitor of their enzymatic functions. researchgate.netnih.gov Its potent action against PBP3 indicates it is a strong inhibitor of the specific transpeptidase activity required for cell division. nih.govpatsnap.com

Cellular Consequences of PBP Inactivation

The inactivation of essential PBPs by this compound has catastrophic consequences for the bacterial cell. The inability to properly synthesize or repair the peptidoglycan wall leads to a progressive loss of structural integrity.

As this compound selectively inhibits PBP3, the most immediate and observable effect is the failure of cell division, or septation. nih.gov This results in the characteristic formation of long, non-septated filaments. While these filaments may continue to elongate for a time, the underlying cell wall is structurally deficient. Eventually, the weakened wall can no longer contain the high internal turgor pressure, leading to cell lysis and bacterial death. In some bacterial mutants, the interaction of this compound with the remaining active PBPs can lead to different morphological outcomes, such as the formation of bulges or "barbell" shaped cells, highlighting the complex interplay between these essential proteins. nih.gov

Induction of Cell Lysis and Morphological Alterations

The primary mechanism of this compound involves its binding to and subsequent inactivation of penicillin-binding proteins (PBPs). nih.govqeios.com PBPs are bacterial transpeptidase enzymes located on the inner membrane of the bacterial cell wall. wikipedia.org Their essential function is to catalyze the cross-linking of peptidoglycan chains, which are critical for the strength and rigidity of the cell wall. nih.govcreative-biolabs.com this compound, as a β-lactam antibiotic, is a structural analogue of the D-Ala-D-Ala moiety of the peptidoglycan strands, allowing it to bind irreversibly to the active site of PBPs. wikipedia.orgmicrobialcell.com

This inactivation of PBPs interferes with the transpeptidation process, preventing the formation of the necessary peptide cross-links. nih.govqeios.comnih.gov The interruption of cell wall synthesis weakens the peptidoglycan scaffold. qeios.comcreative-biolabs.com Consequently, the cell wall can no longer withstand the internal osmotic pressure, leading to a loss of structural integrity. nih.govlibretexts.org This ultimately results in cell lysis, where the cell bursts and dies. nih.govqeios.com

Prior to complete lysis, bacteria exposed to cell wall synthesis inhibitors like this compound often exhibit distinct morphological changes. nih.govnih.gov Research on other β-lactams shows that the inhibition of peptidoglycan synthesis can lead to the formation of bulges or protrusions in the cell envelope. nih.gov These morphological abnormalities are considered precursors to cell death. nih.gov In some bacteria, such as Staphylococcus aureus, antibiotics that target peptidoglycan synthesis have been shown to cause a rapid arrest of cell division by preventing the formation of the division septum. dzif.denih.gov

| Component | Function | Effect of this compound | Reference |

|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Enzymes (DD-transpeptidases) that catalyze the final steps of peptidoglycan cross-linking. | Binds to and irreversibly inactivates PBPs. | nih.gov, qeios.com, wikipedia.org |

| Peptidoglycan | A polymer forming the bacterial cell wall, providing structural rigidity. | Inhibits synthesis, leading to a weakened cell wall structure. | nih.gov, creative-biolabs.com |

| Bacterial Cell | The fundamental unit of the bacterium. | Undergoes morphological changes (e.g., bulging) and eventual osmotic lysis. | nih.gov, nih.gov |

Autolytic Processes Triggered by Cell Wall Integrity Compromise

The bactericidal action of this compound is not solely a result of inhibiting cell wall synthesis but is also significantly mediated by the activity of endogenous bacterial enzymes known as autolysins. libretexts.orgmdpi.com Autolysins, such as peptidoglycan hydrolases, are enzymes that bacteria naturally produce to cleave bonds within the peptidoglycan mesh. mdpi.com This process is essential for normal cell growth, division, and separation, as it allows for the insertion of new cell wall material. libretexts.org

Under normal conditions, the synthetic activity of PBPs and the degradative activity of autolysins are tightly regulated and balanced. However, when this compound inhibits the synthetic pathway by inactivating PBPs, this balance is disrupted. nih.govlibretexts.org The ongoing, unopposed action of autolysins continues to degrade the cell wall at a time when it cannot be repaired or expanded. libretexts.org This enzymatic self-destruction contributes significantly to the loss of cell wall integrity and accelerates the process of cell lysis. mdpi.com The compromise of the cell wall triggers these autolytic processes, leading to the eventual rupture of the cell. mdpi.com While the loss of cell wall integrity is a primary driver, some research suggests that the lethal effects of β-lactam antibiotics can also involve a complex cascade of downstream events, including metabolic disturbances and oxidative damage. nih.gov

| Morphological Alteration | Description | Underlying Cause | Reference |

|---|---|---|---|

| Bulging/Spheroplast Formation | Localized protrusions or spherical shaping of the cell where the cell wall has been weakened. | Inhibition of peptidoglycan cross-linking allows internal turgor pressure to deform the cell membrane at weak points. | nih.gov, nih.gov |

| Filamentation | Cells continue to grow in length but are unable to divide. | Inhibition of specific PBPs responsible for septum formation during cell division. | microbialcell.com |

| Cell Lysis | Complete rupture of the cell and release of cytoplasmic contents. | Catastrophic failure of the weakened cell wall to contain osmotic pressure, often aided by autolysin activity. | nih.gov, libretexts.org |

In Vitro and Preclinical Investigations of Fuzlocillin S Antimicrobial Efficacy

Spectrum of Activity in In Vitro Models

Fuzlocillin has demonstrated a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. Its efficacy is evaluated through various in vitro models that determine its ability to inhibit or kill bacteria.

Activity against Gram-Positive Bacterial Strains

In laboratory settings, this compound has shown activity against several Gram-positive bacteria. Studies on related ureidopenicillins, such as mezlocillin (B1676548) and piperacillin (B28561), provide insight into the expected activity of this compound. For instance, against non-beta-lactamase producing Staphylococcus aureus, the activity of these penicillins is well-documented. nih.gov They are also effective against various Streptococcus species. ophed.netscienceopen.com

Inhibition of Key Pathogens in Preclinical Assays

Preclinical assays have evaluated this compound's activity against key clinical pathogens. The ureidopenicillins, as a class, exhibit significant activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.govmdpi.com Specifically, piperacillin and mezlocillin, which are structurally similar to this compound, have been shown to be effective against these pathogens in numerous studies. nih.govfrontiersin.org Piperacillin, in particular, often shows greater activity against P. aeruginosa compared to other penicillins. nih.gov

Efficacy against Multidrug-Resistant (MDR) Bacterial Strains in Laboratory Settings

The rise of multidrug-resistant (MDR) bacteria is a significant public health concern. frontiersin.orgnih.gov The effectiveness of this compound and its relatives against such strains has been a key area of investigation.

Characterization of this compound's Activity against β-Lactamase-Producing Strains

A primary mechanism of resistance to beta-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the antibiotic. nih.govmsdmanuals.com this compound, like other penicillins, is susceptible to degradation by various β-lactamases. nih.gov The activity of this compound against β-lactamase-producing strains is therefore reduced. However, the combination of ureidopenicillins with β-lactamase inhibitors, such as tazobactam, can restore their activity against many of these resistant strains. nih.govnih.gov Studies have shown that for Enterobacteriaceae that produce high levels of certain beta-lactamases, resistance to penicillininhibitor combinations can occur. nih.gov

Comparative In Vitro Studies with Other Penicillin Derivatives

In vitro studies comparing this compound's relatives, mezlocillin and piperacillin, with other penicillins have provided valuable data on their relative potencies. Piperacillin has often been found to be more active than ticarcillin, mezlocillin, and azlocillin (B1666447) against a range of clinical isolates, particularly at the MIC50 level. nih.gov However, these differences can become less pronounced at the MIC90 level, especially against β-lactamase-producing strains. nih.gov Against enterococci, mezlocillin has demonstrated greater activity than piperacillin. nih.gov

Interactive Data Table: Comparative In Vitro Activity of Ureidopenicillins against Key Pathogens

Note: Data presented is for piperacillin and mezlocillin, close relatives of this compound, and is indicative of the expected activity. Values are presented as MIC50 / MIC90 in µg/mL.

| Bacterial Species | Piperacillin | Mezlocillin |

| Escherichia coli | 2 / 32 | 8 / >128 |

| Klebsiella pneumoniae | 8 / ≥128 | 32 / >128 |

| Pseudomonas aeruginosa | 4 / 32 | 32 / 128 |

| Enterococcus faecalis | 8 / 16 | 4 / 8 |

| Staphylococcus aureus (MSSA) | ≤0.25 / ≤0.25 | ≤0.5 / 1 |

Data synthesized from comparative studies. nih.govscienceopen.comrki.de

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination in Controlled Environments

The antimicrobial activity of an antibiotic is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro. nih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov

The determination of MIC and MBC values is crucial for understanding the potency of an antibiotic and for guiding clinical use. nih.gov These values are determined through standardized laboratory procedures, such as broth microdilution or agar (B569324) dilution methods. nih.gov For an antibiotic to be considered bactericidal, the MBC is typically no more than four times the MIC. mdpi.com

Interactive Data Table: Representative MIC & MBC values for Ureidopenicillins

Note: The following table provides a general representation of MIC and MBC values for ureidopenicillins against susceptible organisms. Actual values can vary significantly based on the specific bacterial strain and testing methodology.

| Parameter | Definition | Typical Range (µg/mL) |

| MIC | Lowest concentration that inhibits visible bacterial growth. nih.gov | 0.25 - 64 |

| MBC | Lowest concentration that kills 99.9% of bacteria. mdpi.com | 0.5 - 128 |

Bacterial Resistance Mechanisms to Fuzlocillin

Enzymatic Inactivation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including fuzlocillin, is the production of β-lactamase enzymes. nih.gov These enzymes effectively neutralize the antibiotic by destroying its core structure.

The bactericidal activity of this compound is dependent on the integrity of its β-lactam ring, which allows it to bind to and inactivate essential bacterial enzymes called penicillin-binding proteins (PBPs). nih.gov β-lactamases are bacterial enzymes that hydrolyze the amide bond within this four-membered ring. nih.govrcsb.org This hydrolytic cleavage results in an inactive, linearized molecule that is incapable of binding to its PBP targets, thereby rendering the antibiotic ineffective. rcsb.org This enzymatic degradation is a highly efficient defense mechanism employed by a wide range of bacteria. nih.gov

β-Lactamases are a diverse group of enzymes, commonly classified according to the Ambler scheme into four molecular classes (A, B, C, and D) based on their amino acid sequence. nih.gov this compound, as an acylureidopenicillin, is susceptible to hydrolysis by several of these classes.

Class A β-Lactamases: This class includes the widespread TEM, SHV, and CTX-M extended-spectrum β-lactamases (ESBLs). rcsb.org ESBLs are particularly significant as they can hydrolyze extended-spectrum penicillins like this compound. nih.gov

Class C β-Lactamases: These are typically cephalosporinases, such as AmpC, which can also hydrolyze penicillins. nih.gov

Class D β-Lactamases: Known as oxacillinases (OXA), these enzymes have a broad substrate profile that can include acylureidopenicillins. nih.gov

Class B β-Lactamases: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity and can hydrolyze a vast array of β-lactams, including penicillins. nih.gov

The table below summarizes the major classes of β-lactamases and their potential impact on this compound.

| Ambler Class | Representative Enzymes | Mechanism of Action | Effect on this compound |

| A | TEM, SHV, CTX-M (ESBLs) | Serine-based hydrolysis | Hydrolysis and inactivation |

| B | NDM, VIM, IMP (MBLs) | Zinc-dependent hydrolysis | Hydrolysis and inactivation |

| C | AmpC | Serine-based hydrolysis | Hydrolysis and inactivation |

| D | OXA | Serine-based hydrolysis | Hydrolysis and inactivation |

Table 1: Classification of β-Lactamases and their Activity against this compound.

Hydrolysis of the β-Lactam Ring by Bacterial Enzymes

Alterations in Penicillin-Binding Proteins (PBPs)

Another crucial mechanism of resistance involves modifications to the bacterial targets of this compound, the penicillin-binding proteins (PBPs). nih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Bacteria can develop mutations in the genes encoding their native PBPs. frontiersin.org These mutations can lead to structural changes in the active site of the PBP, which in turn reduces the binding affinity of this compound. frontiersin.orgplos.org With a lower affinity, higher concentrations of the antibiotic are required to inhibit the PBP, leading to clinical resistance. For instance, mutations in PBP2b have been associated with reduced susceptibility to piperacillin (B28561), a structurally similar ureidopenicillin. etflin.com It is highly probable that similar mutations would confer resistance to this compound.

Some bacteria can acquire entirely new PBP genes that encode for proteins with intrinsically low affinity for β-lactam antibiotics. reactgroup.org The classic example is the acquisition of the mecA gene, which codes for PBP2a. mcmaster.ca PBP2a can continue to function and synthesize the cell wall even in the presence of β-lactam antibiotics that would normally inhibit the native PBPs. nih.govnih.gov This mechanism is the basis of methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) and can confer broad resistance to β-lactams, including this compound. frontiersin.orgnih.gov

The table below details the PBP-mediated resistance mechanisms.

| Resistance Mechanism | Description | Example |

| PBP Alteration | Mutations in the amino acid sequence of native PBPs reduce the binding affinity of this compound. | Mutations in PBP2b in Streptococcus pneumoniae leading to piperacillin resistance. etflin.com |

| PBP Acquisition | Acquisition of a new PBP gene that encodes a protein with low affinity for this compound. | Acquisition of the mecA gene encoding PBP2a in staphylococci. mcmaster.caresearchgate.net |

Table 2: Penicillin-Binding Protein (PBP) Alterations Conferring Resistance to this compound.

Mutations Leading to Reduced Affinity for this compound

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump out a wide range of substrates, including antibiotics, from the bacterial cytoplasm. nih.govnih.gov By continuously expelling this compound, these pumps can prevent the antibiotic from reaching a sufficiently high intracellular concentration to effectively inhibit its PBP targets. reactgroup.orgyoutube.com This mechanism can contribute to intrinsic and acquired resistance to various classes of antibiotics, including β-lactams. nih.govfrontiersin.org Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, are known to contribute to multidrug resistance. nih.gov While specific studies on this compound efflux are limited, the broad substrate specificity of many of these pumps suggests they are likely to play a role in this compound resistance. gardp.org

Role of Efflux Pumps in this compound Extrusion

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel a wide variety of toxic compounds, including antibiotics like this compound. nih.govreactgroup.orgyoutube.com This process keeps the intracellular concentration of the antibiotic below a toxic level, allowing the bacteria to survive. youtube.com In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, enabling the direct extrusion of substrates from the cytoplasm to the extracellular environment. nih.gov

Several families of efflux pumps contribute to antibiotic resistance, including the Resistance-Nodulation-Cell Division (RND) family, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily. nih.govmicropspbgmu.ru The RND family is particularly significant in conferring multidrug resistance in Gram-negative bacteria. nih.gov These pumps utilize the proton-motive force to energize the transport of various substrates. nih.gov While specific studies detailing the extrusion of this compound by particular efflux pumps are not extensively documented in the provided results, the broad substrate profiles of many pumps, such as AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa, suggest they are capable of recognizing and expelling a wide range of β-lactam antibiotics. frontiersin.org The overexpression of these pumps can significantly contribute to the intrinsic and acquired resistance of bacteria to multiple antibiotics. mdpi.com

Regulation and Expression of Efflux Mechanisms

The expression of genes encoding efflux pumps is a tightly regulated process in bacteria. frontiersin.org This regulation allows bacteria to respond to environmental stressors, such as the presence of antibiotics. micropspbgmu.ru Often, the genes for efflux pumps are located in operons, and their expression is controlled by local repressor proteins. frontiersin.org For example, the expression of the acrAB genes in E. coli is modulated by the repressor AcrR. frontiersin.org

The regulation can also be part of a more global stress response. For instance, exposure to certain compounds can trigger complex reactions leading to changes in the expression levels of numerous transporter genes. micropspbgmu.ru Quorum sensing, a cell-to-cell signaling mechanism, has also been implicated in the regulation of efflux systems. nih.gov This connection is significant as quorum sensing also controls virulence factors and biofilm formation, which are themselves associated with increased antibiotic resistance. nih.gov Overexpression of efflux pumps, which can result from mutations in regulatory genes, is a common mechanism leading to increased antibiotic resistance. reactgroup.orgfuturelearn.com

Permeability Modifications in Bacterial Outer Membranes

The outer membrane of Gram-negative bacteria presents a significant barrier to the entry of many antibiotics, including this compound. mdpi.comnih.gov This membrane contains protein channels called porins that allow the influx of hydrophilic compounds. mdpi.com Bacteria can develop resistance by modifying their outer membrane to reduce its permeability to antibiotics. reactgroup.orgmdpi.com This can be achieved by reducing the number of porin channels or by altering their structure to restrict the passage of antibiotic molecules. mdpi.com

These changes in the outer membrane work synergistically with other resistance mechanisms, such as efflux pumps and the production of antibiotic-inactivating enzymes like β-lactamases in the periplasmic space. mdpi.comgardp.org A less permeable outer membrane slows the influx of the antibiotic, giving efflux pumps more time to expel the drug and β-lactamases more time to destroy it before it reaches its target. nih.gov The intrinsic resistance of many Gram-negative bacteria is partly due to the low permeability of their outer membrane. nih.gov

Genetic Basis of Resistance Development

The development of resistance to this compound is fundamentally a genetic process, driven by both the acquisition of new genetic material and mutations in the existing bacterial genome. mdpi.com These genetic changes provide a survival advantage to the bacteria in the presence of the antibiotic. wikipedia.org

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance genes among bacteria, even between different species. reactgroup.orgwikipedia.org This process allows bacteria to acquire pre-existing resistance genes, often carried on mobile genetic elements like plasmids, transposons, and integrons. wikipedia.orgnih.gov There are three main mechanisms of HGT:

Conjugation: The direct transfer of DNA from one bacterial cell to another through physical contact. reactgroup.orgnews-medical.net

Transformation: The uptake and incorporation of naked DNA from the environment. reactgroup.orgnews-medical.net

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.orgnews-medical.net

Genes encoding β-lactamases, enzymes that inactivate β-lactam antibiotics like this compound, are frequently disseminated through HGT. nih.gov The presence of antibiotics can even induce the horizontal transfer of these resistance genes. nih.gov Biofilms, which are communities of bacteria embedded in a self-produced matrix, are considered hotspots for HGT, further facilitating the spread of resistance. nih.gov

Chromosomal Mutations Leading to Resistance Phenotypes

In addition to acquiring new genes, bacteria can also develop resistance through mutations in their own chromosomal DNA. futurelearn.comnih.gov These mutations occur spontaneously at a low rate during DNA replication. futurelearn.com When bacteria are exposed to an antibiotic, those with mutations that confer resistance have a selective advantage and will proliferate. futurelearn.com

Chromosomal mutations can lead to resistance through several mechanisms:

Target modification: Mutations in the genes encoding the targets of the antibiotic, such as the penicillin-binding proteins for this compound, can reduce the drug's binding affinity. futurelearn.com

Overexpression of efflux pumps: Mutations in the regulatory genes that control efflux pump expression can lead to their overproduction, resulting in increased extrusion of the antibiotic. futurelearn.com

Reduced permeability: Mutations can affect the structure or expression of porins, leading to a less permeable outer membrane. reactgroup.org

These mutations can sometimes come with a fitness cost to the bacteria in the absence of the antibiotic. However, subsequent compensatory mutations can often alleviate this cost. nih.gov

In Vitro Selection of Resistant Mutants

The selection of antibiotic-resistant mutants can be readily observed in the laboratory through in vitro experiments. nih.gov By exposing a bacterial population to stepwise increasing concentrations of an antibiotic, it is possible to select for mutants with progressively higher levels of resistance. nih.gov This process mimics the selective pressures that can occur during antibiotic therapy.

Studies have shown that for many antibiotics, high-level resistance requires the accumulation of multiple mutations. plos.org For example, with fluoroquinolones, mutations in the target genes (DNA gyrase and topoisomerase IV) and in genes that regulate efflux are often necessary. plos.org The "mutant selection window" (MSW) is a concept that describes the concentration range of an antibiotic between the minimum inhibitory concentration (MIC) and the mutant prevention concentration (MPC). frontiersin.org Within this window, there is a higher probability of selecting for resistant mutants. frontiersin.org The selection of resistant mutants can be influenced by the initial bacterial population size and the presence of heterogeneous environmental conditions. wikipedia.org Even in the absence of the drug, mutants with increased resistance can sometimes be selected if the resistance mutations also confer a fitness advantage under certain conditions. plos.org

Fuzlocillin in Drug Discovery and Lead Optimization Research

High-Throughput Screening for Antimicrobial Candidates

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for specific biological activity. nih.govwikipedia.org In the search for new antimicrobial agents, HTS assays are designed to identify "hits"—compounds that inhibit the growth of pathogenic bacteria or interfere with essential bacterial processes. nih.govnih.gov These automated platforms can screen thousands of compounds in a single day, a significant acceleration compared to traditional microbiological techniques. shionogi.com

For an antibiotic in the penicillin class, such as Fuzlocillin, HTS could be employed in several ways:

Whole-cell screening: This is a primary method where large compound libraries are tested for their ability to inhibit the growth of target bacteria, such as various Gram-negative and Gram-positive strains. wikipedia.org Assays often measure bacterial growth by optical density or using metabolic indicators that produce a colorimetric or fluorescent signal. qps.com

Target-based screening: This approach focuses on the specific molecular target of the antibiotic. For this compound, this would be the penicillin-binding proteins (PBPs). mdpi.com An HTS assay could be designed to measure the binding of compounds to purified PBPs or the inhibition of their enzymatic (transpeptidase) activity. mdpi.com

Persister cell screening: A significant challenge in antibiotic therapy is the presence of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. Specialized HTS assays are being developed to identify compounds that are effective at eradicating these non-growing cells. nih.gov

The output of an HTS campaign is a set of hit compounds. These hits are then subjected to further confirmation and validation to eliminate false positives and prioritize the most promising candidates for the next stage of development. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. rsc.orgmanchester.ac.uk By synthesizing and testing a series of related compounds, or analogues, researchers can identify the key chemical motifs (the pharmacophore) responsible for a drug's efficacy and can systematically modify the structure to enhance desired properties. manchester.ac.uk

For an acylureidopenicillin like this compound, SAR studies would focus on modifications to three primary regions of the molecule:

The Acyl Side Chain: This is the most variable part of semisynthetic penicillins and is crucial for determining the spectrum of activity and potency. In this compound, the side chain is a complex ureido-phenylacetyl group. Modifications here could involve altering the phenyl ring substituents or changing the ureido linkage to explore effects on PBP binding affinity and stability against β-lactamase enzymes. rsc.org

The β-Lactam Ring: The four-membered β-lactam ring is the core functional group responsible for acylating and inactivating PBPs. While this ring is generally conserved, minor modifications can be explored, although they often lead to a loss of activity.

The Thiazolidine Ring: Modifications to this part of the penicillin nucleus, such as at the C2 carboxylate group, can influence pharmacokinetic properties.

The goal of SAR is to build a comprehensive understanding that guides the rational design of new, improved analogues.

Table 1: Illustrative SAR of this compound Analogues This table presents a conceptual analysis of how modifications to the this compound structure might influence its antimicrobial properties, based on general principles of penicillin SAR.

| Analogue Modification (Relative to this compound) | Predicted Effect on Gram-Positive Activity | Predicted Effect on Gram-Negative Activity | Predicted Stability to β-lactamases | Rationale |

|---|---|---|---|---|

| Removal of the 4-hydroxyl group on the phenyl ring | Likely decrease | Likely decrease | No significant change | The hydroxyl group can form important hydrogen bonds with the PBP active site, enhancing binding affinity. |

| Replacement of the furan (B31954) ring with a thiophene (B33073) ring | Minor change | Minor change | Minor change | Isosteric replacement; similar size and electronics may be tolerated with minimal impact on PBP interaction. |

| Addition of a methoxy (B1213986) group to the β-lactam ring (C6) | Decrease | Significant decrease | May increase | Steric hindrance at this position can interfere with PBP binding but may also protect the ring from some β-lactamases. |

Rational Design of Modified this compound Structures

Rational drug design utilizes the knowledge gained from SAR, along with an understanding of the three-dimensional structure of the biological target, to create new molecules with improved properties. nih.govirb.hr For this compound, the target is the family of penicillin-binding proteins (PBPs). The rational design of new analogues would involve designing structures that optimize interactions within the PBP active site. mdpi.com

Key strategies in the rational design of modified this compound structures would include:

Structure-Based Drug Design (SBDD): Using crystal structures of PBPs, chemists can visualize how this compound binds. corefacilities.org This allows for the design of new side chains that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, potentially increasing potency or expanding the spectrum of activity. corefacilities.org

Improving β-Lactamase Stability: β-lactamase enzymes are a primary mechanism of resistance to penicillins. Rational design can be used to add chemical groups to the side chain that sterically hinder the approach of these enzymes to the β-lactam ring, thereby protecting the antibiotic from degradation.

Modifying Physicochemical Properties: Properties such as solubility and membrane permeability can be fine-tuned by making specific structural changes, for instance, by adding or removing polar functional groups. nih.gov

This iterative process of design, synthesis, and testing allows for the systematic refinement of a lead compound toward a preclinical candidate. nih.gov

Computational Approaches in Molecular Design and Property Prediction

Computational chemistry has become an indispensable tool in rational drug design, allowing for the rapid, in silico evaluation of new molecular structures before they are synthesized in the lab. nih.govfrontiersin.org These methods save significant time and resources by prioritizing compounds with the highest likelihood of success.

For a molecule like this compound, computational approaches would include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the antibiotic analogue) when bound to its receptor (the PBP). nih.govfrontiersin.org Researchers can dock thousands of virtual analogues into the PBP active site to screen for those with the best predicted binding scores. Current time information in Bangalore, IN.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the antibiotic-PBP complex over time, providing insights into the stability of the interaction and the role of specific water molecules. Current time information in Bangalore, IN. This can help confirm that the binding mode predicted by docking is stable. corefacilities.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical properties of a series of compounds with their biological activities. rsc.org Once a reliable QSAR model is built for a set of this compound analogues, it can be used to predict the activity of new, unsynthesized structures.

These computational tools complement experimental work, providing a deeper understanding of molecular interactions and accelerating the design-build-test-learn cycle of lead optimization. nih.gov

Lead Identification and Optimization Strategies

For a this compound-based program, key optimization strategies would focus on:

Improving Potency and Efficacy: The primary goal is to enhance the antibiotic's intrinsic activity against target pathogens. This is achieved through the iterative chemical modifications guided by SAR and computational modeling described previously. nih.gov

Enhancing Selectivity: While not as critical for antibiotics as for some other drugs, selectivity can still be a factor, for example, in minimizing disruption to the host's natural microbiome.

Optimizing Pharmacokinetic Properties (ADME): This involves improving the Absorption, Distribution, Metabolism, and Excretion profile of the compound. For penicillins, this often means enhancing oral bioavailability and ensuring adequate stability in plasma. nih.gov

Fragment-Based Lead Discovery (FBLD): An alternative strategy is to screen smaller chemical "fragments" that bind weakly to the target. smolecule.com These hits can then be optimized by "growing" them into more potent molecules or by "linking" two different fragments that bind at adjacent sites. smolecule.com

The ultimate goal of lead optimization is to identify a single preclinical candidate that balances high potency, drug-like properties, and a promising safety profile. semanticscholar.org

Integration of Artificial Intelligence (AI) and Robotics in this compound Discovery

While this compound was developed before the advent of modern AI and robotics, these technologies are now revolutionizing antibiotic discovery. nih.govqeios.comnih.gov Their integration can dramatically accelerate the identification and optimization of new drug candidates. mdpi.com

AI in Candidate Discovery: AI, particularly machine learning, can be trained on vast datasets of known molecules and their antibacterial properties. nih.gov These models can then screen massive virtual libraries or even genomic databases to identify novel chemical structures with a high probability of being effective antibiotics. nih.govqeios.com This approach has already led to the discovery of new classes of potential antibiotics in a fraction of the time required by traditional methods. mdpi.com

AI in Property Prediction: AI models can predict various properties of designed this compound analogues, including their activity against resistant strains, potential toxicity, and pharmacokinetic parameters, helping to prioritize synthetic efforts. mdpi.com

Robotics in Synthesis and Screening: Automated robotics platforms can synthesize and purify libraries of new analogues based on designs from medicinal chemists or AI algorithms. These robots can then seamlessly pass the compounds to automated HTS platforms for biological testing, creating a closed-loop, autonomous system for drug discovery.

The synergy between AI's predictive power and robotics' automation promises to overcome key bottlenecks in the development of new antibiotics. nih.gov

Preclinical Drug Candidate Identification for Investigational Products

The final stage of the discovery phase is the selection of a preclinical drug candidate. qps.com This decision is based on a comprehensive evaluation of all the data gathered during lead optimization. nih.gov A compound must meet a stringent set of criteria, often outlined in a Target Product Profile (TPP), before it can be advanced into the formal, regulated preclinical development required for an Investigational New Drug (IND) application.

For a this compound-like molecule, the key data package for candidate selection would include:

In Vitro Efficacy: Potent activity against a broad range of target pathogens, including clinically relevant resistant strains.

In Vivo Efficacy: Demonstration of effectiveness in relevant animal models of infection.

Pharmacokinetics (PK): A suitable PK profile in animal species, indicating that the drug can reach and maintain effective concentrations at the site of infection. qps.com

Preliminary Safety: An initial assessment showing an acceptable margin between the efficacious dose and any observed toxicity in animal studies.

Manufacturability: Evidence that the compound can be synthesized and scaled up with consistent quality for further studies.

Once a compound is declared a preclinical candidate, it enters a more rigorous phase of safety and toxicology testing under Good Laboratory Practice (GLP) to support its first use in human clinical trials.

Advanced Structural and Computational Analyses of Fuzlocillin

Crystallographic Studies of Fuzlocillin-PBP Complexes

The primary goal of these studies is to visualize the precise binding mode of the antibiotic within the active site of the PBP. PBPs are enzymes crucial for the synthesis of the bacterial cell wall, and their inhibition is the primary mechanism of action for β-lactam antibiotics. researchgate.net The active site of PBPs contains a critical serine residue that attacks the β-lactam ring of penicillin-like antibiotics, forming a stable acyl-enzyme complex that inactivates the enzyme. oup.com A crystallographic structure would reveal key information, such as:

The specific amino acid residues in the PBP active site that form hydrogen bonds, and van der Waals or hydrophobic interactions with this compound.

The conformation adopted by this compound upon binding.

Structural changes in the PBP active site induced by the binding of the ligand.

Laboratories specializing in crystallography can generate quality crystals of difficult-to-crystallize compounds for X-ray diffraction analysis, a technique vital for pharmacology studies. csic.es Such data is invaluable for the rational design of new antibiotics with improved affinity or the ability to overcome resistance mechanisms.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. bonvinlab.org They complement static structural data from crystallography by providing insights into the dynamic nature of ligand-protein interactions. numberanalytics.comarxiv.org

Ligand-protein binding is a dynamic process characterized by the rates of association and dissociation of the ligand from its target. nih.gov MD simulations can model the entire binding process, providing a detailed view of the forces and energy changes involved as this compound approaches and interacts with a PBP. numberanalytics.com The simulations track the trajectory of the molecules, allowing for the calculation of binding free energies, which is a measure of the affinity between the ligand and the protein. numberanalytics.comarxiv.org

The process involves several key steps:

System Setup: A simulation box is created containing the PBP, this compound, and solvent molecules (typically water) to mimic physiological conditions.

Equilibration: The system is allowed to relax to a stable state at a defined temperature and pressure, often performed in stages under NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles. bonvinlab.orgiisc.ac.in

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to capture the relevant motions and interactions between the ligand and the protein.

These simulations can help elucidate the kinetic parameters of binding, which are crucial for understanding the drug's efficacy.

Proteins are not rigid structures; they are inherently flexible and can exist in an ensemble of different conformations. researchgate.netphysionet.org The binding of a ligand can significantly alter the protein's conformational landscape. Two primary models describe this process:

Induced Fit: In this model, the initial binding of the ligand induces a conformational change in the protein's active site, leading to a more complementary and tighter fit. researchgate.net

Conformational Selection: This model posits that a protein naturally exists in a collection of conformations, some of which are capable of binding the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium toward that state. researchgate.net

MD simulations are exceptionally well-suited to study these phenomena. chemrxiv.org By analyzing the trajectory of the PBP's atoms with and without this compound bound, researchers can identify which parts of the protein undergo conformational changes. This is critical for understanding allosteric regulation, where binding at one site can affect the protein's activity at a distant active site, a known mechanism in some resistant PBPs. researchgate.net

Ligand-Protein Binding Dynamics

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound and any synthesized derivatives. This compound is identified as 6-{[(E)-N-(3-Furfurylideneamino-2-oxoimidazolidin-1-yl)carbonyl]-D-2-(4-hydroxyphenyl)glycyl]amino} penicillanic acid. scribd.com

Common characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule. eurjchem.com

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) can be used to verify the molecular mass of compounds. googleapis.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibration frequencies.

The data obtained from these methods are collectively used to confirm the identity and integrity of the compound, which is a prerequisite for any biological or computational study. eurjchem.com

In Silico Modeling for Antimicrobial Activity Prediction

In silico modeling uses computational methods to predict the biological activity of molecules, offering a rapid and cost-effective way to screen potential drug candidates. rsc.org For this compound, such models can predict its antimicrobial efficacy by simulating its interaction with key bacterial targets. scu.edu.au

A common approach is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov In the context of this compound, this would involve docking the molecule into the active site of a PBP from a specific bacterium. The output of a docking simulation is typically a binding energy score, where a lower score indicates a more favorable interaction. mdpi.com

Research involving in silico antibacterial activity modeling has reported predictive data for this compound, as shown in the table below. scielo.br

| Compound | Parameter | Value | Source |

|---|---|---|---|

| This compound | AP% | 97.44 | scielo.br |

| AP% | 97.83 | scielo.br |

These predictive models are often trained on large datasets of compounds with known antimicrobial activity and can help prioritize which novel derivatives of this compound might be promising for synthesis and further testing. rsc.orgmdpi.com

Application of Finite Element Analysis in Related Structural Studies (Analogous Methodological Context)

Finite Element Analysis (FEA) is a computational method used to predict how a physical object reacts to real-world forces, vibration, heat, and other physical effects. While it is most commonly applied in mechanical engineering, its principles can be adapted to study complex biological systems.

In the context of antimicrobial research, FEA is not typically used to study single molecule-protein interactions but could be applied as an analogous method to understand the larger-scale, mechanical consequences of antibiotic action. For instance, after PBPs are inhibited by this compound, the synthesis of the peptidoglycan cell wall is compromised. researchgate.net This leads to a mechanically weaker cell wall.

FEA could theoretically be used to model the entire bacterial cell and simulate how the compromised cell wall responds to osmotic pressure, potentially predicting the point of cell lysis. While molecular dynamics simulations focus on atomic-level interactions, FEA could provide insights into the macroscopic structural failure of the bacterium. This approach is analogous to how FEA is used to study the mechanical properties and deformation of materials at the micro- and macro-scale. mdpi.com

Future Directions in Fuzlocillin Research

Exploration of Novel Combinatorial Strategies with Other Antimicrobial Agents

A significant area of future research lies in the exploration of synergistic combinations of fuzlocillin with other antimicrobial agents. The rationale behind combination therapy is to achieve enhanced bactericidal effects, broaden the spectrum of activity, and potentially overcome resistance mechanisms. mdpi.comaimspress.comnih.gov

One promising approach involves pairing this compound with antimicrobial peptides (AMPs). aimspress.com AMPs have unique mechanisms of action and can increase the susceptibility of bacteria to conventional antibiotics. aimspress.com The combination of this compound with specific AMPs could lead to a more potent and sustainable treatment for infections. aimspress.com